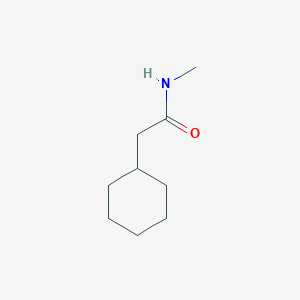

2-Cyclohexyl-N-methylacetamide

Descripción

Structural Significance and Research Context of Cyclohexyl Amides

Cyclohexyl amides, the broader class to which 2-Cyclohexyl-N-methylacetamide belongs, are recognized for the structural rigidity and lipophilicity imparted by the cyclohexyl ring. This feature is particularly valuable in the design of bioactive molecules, as it can influence a compound's ability to cross biological membranes and fit into the binding sites of proteins. The incorporation of cyclohexyl groups can enhance the metabolic stability of a compound, a desirable trait in the development of pharmaceuticals. ontosight.airsc.org

Overview of Key Research Areas Pertaining to this compound

Research involving this compound and related structures spans several areas, primarily centered on their synthesis and potential applications in medicinal and materials chemistry.

Synthetic Chemistry: The creation of this compound and its derivatives is a key area of investigation. General synthetic routes for similar N-cyclohexyl amides often involve the reaction of a cyclohexyl-containing amine with an appropriate acylating agent. chemicalbook.com For instance, a common method is the reaction of cyclohexylamine (B46788) with an acyl chloride. chemicalbook.com The development of efficient and environmentally friendly synthetic methods, such as multi-component reactions, is an ongoing pursuit in this field. researchgate.net

Medicinal Chemistry: The structural motifs present in this compound are found in various compounds with potential biological activity. The cyclohexyl group can enhance lipophilicity, which may improve a compound's pharmacokinetic profile. ontosight.ai Amide functionalities are prevalent in many drugs, and their ability to form hydrogen bonds is crucial for target binding. mdpi.com While direct studies on the biological activity of this compound are not extensively documented in publicly available literature, the investigation of similar N-cyclohexyl-N-methyl acetamide (B32628) derivatives has shown potential in areas like antimicrobial and anti-inflammatory research. ontosight.aiontosight.ai For example, related compounds incorporating a pyrazole (B372694) ring have been explored for such properties. ontosight.ai

Materials Science: Amides, including N-cyclohexyl derivatives, have applications as additives in lubricants and as corrosion inhibitors. ontosight.ai Their surfactant properties, arising from the combination of hydrophobic and hydrophilic parts of the molecule, make them suitable for use in various industrial formulations. ontosight.ai

Intermediate in Chemical Synthesis: Compounds with the this compound scaffold can serve as valuable intermediates in the synthesis of more complex molecules. For instance, a related compound, trans-2-(4-(3,3-dimethylureido)cyclohexyl)-N-methoxy-N-methylacetamide, is an intermediate in the preparation of other chemical entities. google.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₇NO | chemscene.com |

| Molecular Weight | 155.24 g/mol | chemscene.com |

| Topological Polar Surface Area (TPSA) | 29.1 Ų | chemscene.com |

| LogP | 1.7028 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

| CAS Number | 62141-37-1 | chemscene.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclohexyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10-9(11)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFJVSURSBKXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562319 | |

| Record name | 2-Cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62141-37-1 | |

| Record name | 2-Cyclohexyl-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclohexyl N Methylacetamide and Its Derivatives

Foundational Amide Bond Formation Strategies for N-Methylamides

The creation of the N-methylamide linkage is a critical step in the synthesis of the target compound. This can be achieved through several approaches, ranging from traditional condensation reactions to more modern, environmentally conscious methods.

The most direct route to N-methylamides is the condensation of a carboxylic acid with methylamine (B109427). However, this reaction is thermodynamically unfavorable and typically requires activation of the carboxylic acid. rsc.org This is often accomplished using coupling reagents. A variety of such reagents have been developed to facilitate amide bond formation with high efficiency and minimal side reactions. rsc.org

Common classes of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), which are frequently used in peptide synthesis. peptide.com To minimize racemization when working with chiral molecules, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. peptide.com Phosphonium salts, such as (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP), are particularly effective for coupling N-methylated amino acids. peptide.com Uronium-based reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also widely used due to their high efficiency and ability to suppress side reactions. peptide.comuniurb.it

| Coupling Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC, EDC HCl | HOBt, CuCl2 |

| Phosphonium Salts | PyAOP, PyBOP, BOP | |

| Uronium Salts | HBTU, TBTU, HATU | HOBt |

More recent developments have introduced novel coupling agents like imidazolylsilanes and ynoates, which enable direct amidation under mild conditions. organic-chemistry.org For instance, ZrOCl₂·8H₂O has been utilized as a water-tolerant and reusable catalyst for the direct condensation of carboxylic acids with N,N'-dimethylurea under microwave irradiation to produce N-methylamides. organic-chemistry.org

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly methods for amide bond formation. researchgate.netsioc-journal.cn Electrosynthesis has emerged as a promising green alternative, utilizing electricity to drive reactions and often avoiding the need for harsh reagents and elevated temperatures. rsc.orgmmu.ac.uk

One electrochemical approach involves the direct oxidative coupling of alcohols and amines. chinesechemsoc.orgchinesechemsoc.org For example, the anodic co-electrolysis of an alcohol and ammonia (B1221849) or an amine can yield primary, secondary, or tertiary amides under ambient conditions. chinesechemsoc.orgchinesechemsoc.org This method offers a pathway to N-methylamides by using methylamine as the nitrogen source. The reaction often proceeds through the formation of an aldehyde intermediate, which then reacts with the amine. chinesechemsoc.org The use of specific electrocatalysts, such as β-Ni(OH)₂, can enhance the efficiency of this transformation. chinesechemsoc.org

Another electrochemical strategy is the Ritter-type amination, which involves the reaction of a nitrile with a substrate capable of forming a carbocation. researchgate.net This has been applied to the synthesis of N-benzylamides and anilides. researchgate.net Furthermore, electrosynthesis can be employed for the N-acylation of amines with carboxylic acids in aqueous media, offering a highly chemoselective and positionally selective method. rsc.org

Green chemistry principles are also being applied to traditional chemical synthesis. nih.gov This includes the use of biocatalysts, such as enzymes from the lipase (B570770) family, which can effectively catalyze amide bond formation in environmentally benign solvents like cyclopentyl methyl ether. nih.govrsc.org These enzymatic methods often proceed with high conversion rates and yields, minimizing the need for extensive purification. nih.gov

| Green Synthesis Approach | Key Features | Example Application |

| Electrosynthesis | Uses electricity as a "traceless" reagent, often proceeds at room temperature. mmu.ac.uk | Anodic oxidation of alcohols and amines to form amides. chinesechemsoc.orgchinesechemsoc.org |

| Biocatalysis | Employs enzymes (e.g., lipases) for high specificity and mild reaction conditions. nih.govrsc.org | Enzymatic amidation of carboxylic acids with amines in green solvents. nih.gov |

| Water-based Synthesis | Utilizes water as a safe and abundant solvent. | One-pot synthesis of N-substituted amides in refluxing water. scielo.br |

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. nih.govnih.govrsc.org Several one-pot methods have been developed for the synthesis of N-substituted amides.

One such approach involves the use of ultrasound irradiation to promote the transformation of carboxylic acids into secondary amides. nih.gov This technique has been shown to be effective for both aryl and alkyl carboxylic acids and amines. nih.gov Another strategy is the multicomponent reaction (MCR), which allows for the rapid assembly of complex molecules from simple starting materials in a single step. tandfonline.comnih.govnih.govrsc.org For example, α-branched amides can be prepared through an MCR where a nitrile is hydrozirconated, acylated, and then reacted with a nucleophile. nih.gov

A convenient one-pot method for the synthesis of N-substituted amidoximes from secondary amides or their precursors (carboxylic acids or acid chlorides) has also been reported. nih.govrsc.orgrsc.org This involves a dehydrative condensation mediated by triphenylphosphine (B44618) and iodine. nih.govrsc.org

Introduction of the Cyclohexyl Moiety at the C-2 Position

The synthesis of 2-Cyclohexyl-N-methylacetamide requires the presence of a cyclohexyl group attached to the carbon adjacent to the carbonyl group. This can be achieved by starting with a precursor that already contains this moiety or by introducing it during the synthetic sequence.

The most straightforward precursor for the synthesis of this compound is cyclohexylacetic acid. chemicalbook.com This starting material can be prepared through various methods, including the hydrogenation of phenylacetic acid. chemicalbook.com

Alkylation strategies can also be employed to introduce the cyclohexyl group. For instance, the alkylation of diethyl malonate with a cyclohexyl halide, followed by hydrolysis and decarboxylation, can yield cyclohexylacetic acid. reddit.com Direct alkylation of heteroaryls with potassium cycloalkyltrifluoroborates has also been demonstrated, suggesting a potential route for introducing the cyclohexyl group onto a suitable substrate. acs.org Phenol and its derivatives can also be alkylated with cyclohexanol (B46403) or cyclohexene (B86901) using solid acid catalysts like zeolites to produce cyclohexylphenols. azjm.orgresearchgate.netppor.az

Halogenated acetamides, such as 2-chloro-N-cyclohexylacetamide, serve as versatile intermediates in organic synthesis. chemicalbook.comresearchgate.net The chlorine atom in these compounds is a good leaving group, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups. researchgate.net

The synthesis of 2-chloro-N-cyclohexylacetamide can be achieved by the acylation of cyclohexylamine (B46788) with chloroacetyl chloride. chemicalbook.com This reaction is typically carried out in a suitable solvent like acetonitrile. chemicalbook.com These halogenated intermediates can then be used in subsequent steps to build more complex molecules. For example, they can react with various nucleophiles, including amines, thiols, and the sodium salt of other compounds, to form new carbon-heteroatom bonds. researchgate.netprepchem.combeilstein-journals.org The reactivity of these intermediates makes them valuable building blocks in the synthesis of a variety of organic compounds. nih.gov

Another approach to N-substituted 2-haloacetamides involves the addition of lithium carbenoids to isocyanates. rsc.orgrsc.org This method is versatile and tolerates a range of functional groups on the nitrogen atom. rsc.orgrsc.org

Stereoselective Approaches in this compound Synthesis

The synthesis of specific stereoisomers of this compound requires precise control over the arrangement of atoms in three-dimensional space. This is achieved through stereoselective synthesis, which encompasses strategies to control the stereochemistry of the cyclohexane (B81311) ring and to form the amide bond with high diastereoselectivity or enantioselectivity.

One effective method involves an iridium-catalyzed (5 + 1) annulation strategy, which synthesizes functionalized cyclohexanes from methyl ketones and 1,5-diols. acs.org This process operates through two sequential hydrogen borrowing reactions, yielding multisubstituted cyclic products with high levels of stereocontrol. acs.org The versatility of this method is demonstrated by the conversion of the resulting substituted cyclohexanes into various functional groups, including amides, without epimerization (loss of stereochemical integrity). acs.org For instance, a ketone-substituted cyclohexane can be converted to an acid bromide and subsequently coupled with an amine to yield the corresponding amide as a single diastereomer. acs.org

Another powerful approach is the use of cascade reactions, such as the inter–intramolecular double Michael addition. This strategy has been successfully employed in the diastereoselective synthesis of highly functionalized cyclohexanones from starting materials like curcumins and arylidenemalonates. beilstein-journals.org These reactions can proceed with complete diastereoselectivity, leading to a single stereoisomer of the cyclohexanone (B45756) product, which can then serve as a precursor for further elaboration into the desired cyclohexylacetamide structure. beilstein-journals.org The stereochemical outcome is often directed by a diastereoselective 6-endo-trig intramolecular Michael addition. beilstein-journals.org

The inherent conformational preferences of the cyclohexane ring also play a crucial role in directing stereoselectivity. For certain reactions, such as E2 eliminations, a strict geometric requirement must be met where the leaving group and the adjacent proton are in an anti-periplanar arrangement (180° dihedral angle). masterorganicchemistry.com This often means the leaving group must occupy an axial position for the reaction to proceed, influencing which diastereomer is formed or how it reacts. masterorganicchemistry.com

More complex cyclohexane-containing structures, such as those with fused rings, also rely on stereocontrolled synthesis. In the total synthesis of natural products like waihoensene, which features a cis-hydrindane (B1200222) (fused cyclohexane and cyclopentane) moiety, the stereochemical relationships are carefully controlled by a key stereocenter. nih.gov Methods like the Conia-ene reaction have been used to construct the cis-fused bicyclic system, where a pre-existing chiral center dictates the stereochemical outcome of the cyclization. nih.gov

A summary of representative stereoselective reactions for cyclohexane ring formation is presented below.

| Starting Materials | Catalyst/Reagent | Key Transformation | Stereoselectivity | Product Type |

| Methyl Ketones + 1,5-Diols | Iridium Catalyst | (5 + 1) Annulation | High Diastereoselectivity (>95:5 d.r.) | Substituted Cyclohexanes |

| Curcumins + Arylidenemalonates | Aqueous KOH, TBAB | Cascade Double Michael Addition | Complete Diastereoselectivity | Functionalized Cyclohexanones |

| Enyne with a Cyclohexanone Moiety | Base (for Conia-ene) | Intramolecular Cyclization | Stereocenter-controlled | cis-Hydrindane systems |

This table summarizes data from studies on stereoselective cyclohexane synthesis, illustrating different approaches to achieve high stereocontrol. acs.orgbeilstein-journals.orgnih.gov

Once a cyclohexylacetic acid derivative with the desired ring stereochemistry is obtained, the subsequent formation of the amide bond with N-methylamine must be controlled to yield the target stereoisomer of this compound. This involves either diastereoselective or enantioselective amide bond formation.

Diastereoselective Amide Formation occurs when a chiral center already present in either the carboxylic acid or the amine influences the creation of a new stereocenter, or when two chiral reactants are coupled. If a chiral, enantiomerically pure cyclohexylacetic acid derivative is used, standard coupling methods can be employed. The use of mild dehydrating reagents like N,N'-dicyclohexylcarbodiimide (DCC) is crucial. masterorganicchemistry.com DCC facilitates amide formation under neutral conditions, which is particularly important for sensitive substrates that might otherwise undergo racemization (or epimerization at a chiral center next to the carbonyl group) under acidic or basic conditions. masterorganicchemistry.com The reaction proceeds through an "active ester" intermediate, which is then attacked by the amine to form the amide bond without disturbing the existing stereocenters. masterorganicchemistry.com

Enantioselective Amide Formation involves the creation of a chiral amide from achiral or racemic precursors using a chiral catalyst or auxiliary. Cyclohexyl-based chiral auxiliaries are well-established tools in asymmetric synthesis. acs.org An auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed. For amide synthesis, a chiral amine or a derivative of the carboxylic acid bearing a chiral auxiliary could be used to control the stereochemistry of the final product.

Modern catalytic methods offer powerful alternatives for enantioselective synthesis. While direct catalytic enantioselective amidation is challenging, related transformations highlight the potential of such approaches. For example, ruthenium-catalyzed direct asymmetric reductive amination of α-keto amides provides access to enantioenriched N-unprotected α-amino acid derivatives with excellent enantiocontrol. nih.gov Similarly, chiral catalysts have been developed for the enantioselective synthesis of β-amino acid derivatives. wustl.edu These principles can be extended to the synthesis of chiral amides. For instance, a chiral phosphoric acid can act as a chiral proton shuttle catalyst in N-H insertion reactions to create α-alkenyl α-amino acid derivatives with high enantioselectivity (83–98% ee), demonstrating the power of organocatalysis in controlling stereochemistry during C-N bond formation. rsc.org

The choice of reactants and catalysts is critical for achieving high stereoselectivity, as shown in the table below summarizing different stereoselective C-N bond forming strategies.

| Reaction Type | Substrates | Catalyst/Reagent | Key Feature | Stereochemical Outcome |

| Peptide Coupling | Carboxylic Acid + Amine | N,N'-Dicyclohexylcarbodiimide (DCC) | Mild, neutral conditions | Preservation of existing stereocenters |

| Reductive Amination | α-Keto Amides + Ammonium Salts | Chiral Ruthenium Complex | Direct Asymmetric Amination | High Enantioselectivity |

| N-H Insertion | Vinyldiazoacetates + Carbamate | Rhodium(II) + Chiral Phosphoric Acid | Cooperative Catalysis | High Enantioselectivity (up to 98% ee) |

| nih.govmsu.edu-Sigmatropic Rearrangement | Chiral Sulfinamide + Activated Alkynes | Acid Catalyst (Tf₂NH) | Chirality transfer from sulfinamide | Predictable, High Enantioselectivity |

This table presents examples of stereoselective methods relevant to amide bond formation, adapted from various synthetic contexts. masterorganicchemistry.comnih.govrsc.orgorganic-chemistry.org

Chemical Transformations and Derivatization Strategies of 2 Cyclohexyl N Methylacetamide Scaffolds

Reactivity at the Amide Functionality

The amide bond in 2-Cyclohexyl-N-methylacetamide is a robust functional group, yet it possesses the capability to undergo several important transformations. Its reactivity is centered on the nitrogen and carbonyl carbon atoms.

N-Alkylation and N-Acylation Reactions

As a secondary amide, this compound can undergo substitution at the nitrogen atom. These reactions typically require the initial deprotonation of the amide N-H with a strong base to form an amidate anion, which then acts as a nucleophile.

N-Alkylation: This process introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amide. Common alkylating agents include alkyl halides. The choice of base is crucial to avoid competing reactions.

N-Acylation: This reaction involves the introduction of an acyl group to the nitrogen atom, forming an imide derivative. Acylating agents such as acyl chlorides or anhydrides are typically used in the presence of a base.

Amides are generally weak bases, and in neutral form, they react only with more potent electrophilic reagents, which can initially lead to O-substituted derivatives that may rearrange to the more thermodynamically stable N-substituted products. researchgate.net However, direct substitution at the nitrogen atom is favored under strongly alkaline conditions where the reactive species is the amide anion. researchgate.net

| Reaction Type | Reagents | Product Class |

|---|---|---|

| N-Alkylation | 1. Strong Base (e.g., NaH, LDA) 2. Alkyl Halide (R'-X) | Tertiary Amide (2-Cyclohexyl-N-methyl-N-alkylacetamide) |

| N-Acylation | 1. Base (e.g., Pyridine, Et3N) 2. Acyl Halide (R'-COCl) or Anhydride ((R'CO)2O) | Imide Derivative |

Amide Hydrolysis and Cleavage Reactions

The cleavage of the amide bond in this compound is a fundamental transformation, typically achieved through hydrolysis under forceful conditions. unizin.org

Acidic Hydrolysis: Heating the amide in the presence of a strong aqueous acid, such as hydrochloric acid or sulfuric acid, leads to the cleavage of the C-N bond. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. allen.inmasterorganicchemistry.com The final products are cyclohexylacetic acid and the methylammonium (B1206745) salt. chemguide.co.ukmasterorganicchemistry.com

Alkaline Hydrolysis: This reaction is carried out by heating the amide with a strong aqueous base, like sodium hydroxide (B78521). chemguide.co.uklibretexts.org The mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. unizin.orgallen.in This process yields the carboxylate salt of cyclohexylacetic acid and methylamine (B109427). chemguide.co.uk

Reductive Cleavage: A distinct cleavage reaction involves the reduction of the amide functionality. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group of the amide to a methylene (B1212753) group (CH₂), converting the amide into an amine. unizin.org This reaction transforms this compound into N-(2-cyclohexylethyl)methanamine.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | Cyclohexylacetic acid + Methylammonium ion (CH₃NH₃⁺) |

| Alkaline Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | Cyclohexylacetate salt + Methylamine (CH₃NH₂) |

| Reduction | 1. LiAlH₄ 2. H₂O | N-(2-cyclohexylethyl)methanamine |

Transformations of the Cyclohexyl Ring System

The saturated aliphatic cyclohexyl ring is generally unreactive. However, specific reagents and strategies can be employed to introduce functional groups or alter the ring structure itself.

Functionalization of the Cyclohexyl Moiety (e.g., Halogenation, Oxidation, Substitution)

Direct functionalization of the C-H bonds of the cyclohexyl ring requires overcoming their inherent inertness. Modern synthetic methods, including directed C-H activation, offer pathways to achieve this.

Free Radical Halogenation: This classic method can introduce a halogen atom onto the cyclohexyl ring. The reaction is typically non-selective, leading to a mixture of halogenated isomers.

Oxidation: Strong oxidizing agents can convert a C-H bond on the ring to a hydroxyl group or oxidize a secondary carbon to a ketone.

Directed C-H Functionalization: Advanced catalytic systems can utilize the amide group as a directing group to achieve site-selective functionalization of C-H bonds at positions gamma to the carbonyl group. nih.gov This strategy allows for the introduction of various groups, such as aryl or alkyl fragments, at specific positions on the cyclohexyl ring, a process known as transannular functionalization. nih.gov

| Reaction Type | Typical Reagents | Potential Product |

|---|---|---|

| Free Radical Bromination | N-Bromosuccinimide (NBS), Light/Radical Initiator | Bromo-substituted cyclohexyl derivative |

| Oxidation | KMnO₄ or CrO₃ | Hydroxy- or keto-substituted derivative |

| Directed γ-C-H Arylation | Pd(II) catalyst, Ligand, Aryl Halide | γ-Aryl-substituted derivative |

Rearrangement Reactions Involving the Cyclohexyl Ring

Rearrangement reactions provide a powerful tool for modifying the carbon skeleton, including expanding or contracting the cyclohexyl ring. These transformations often proceed via a functionalized intermediate, such as a ketone derived from the oxidation of the cyclohexyl ring.

Beckmann Rearrangement: If the cyclohexyl ring is first oxidized to a cyclohexanone (B45756) derivative, it can be converted to its corresponding oxime. Treatment of this oxime with acid catalyzes the Beckmann rearrangement, which transforms the six-membered cyclohexyl ring into a seven-membered caprolactam ring system. byjus.com This reaction effectively inserts the nitrogen atom into the ring. byjus.comyoutube.com

Tiffeneau-Demjanov Rearrangement: This reaction sequence is a method for ring expansion of cyclic ketones by one carbon. msu.edu Starting from a cyclohexanone derivative of the parent molecule, the formation of a cyanohydrin followed by reduction and diazotization leads to a rearranged cycloheptanone (B156872) derivative. msu.edu

Reactions at the Alpha-Carbon of the Acetamide (B32628) Backbone

The alpha-carbon, situated between the cyclohexyl ring and the amide carbonyl group, possesses acidic protons. Although amides are less acidic than corresponding ketones or esters, these protons can be abstracted by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate a nucleophilic enolate. sketchy.comutdallas.edu This enolate can then react with a range of electrophiles in alpha-substitution reactions. msu.edulibretexts.org

The formation of the enolate intermediate is key to these transformations, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds at the alpha-position. sketchy.comlibretexts.org

| Reaction Type | Reagents | Product Class |

|---|---|---|

| α-Alkylation | 1. LDA 2. Alkyl Halide (R'-X) | α-Alkyl substituted derivative |

| α-Acylation | 1. LDA 2. Acyl Halide (R'-COCl) | β-Keto amide derivative |

| Aldol Addition | 1. LDA 2. Aldehyde/Ketone (R'COR'') 3. H₂O | β-Hydroxy amide derivative |

| α-Halogenation | 1. LDA 2. Halogen source (e.g., Br₂, I₂) | α-Halo substituted derivative |

C-H Activation and Functionalization

Direct C-H activation has emerged as a powerful tool in organic synthesis for the functionalization of otherwise inert carbon-hydrogen bonds. acs.orgnih.gov For the this compound scaffold, the cyclohexyl moiety offers multiple C-H bonds that could potentially be targeted for functionalization, leading to the introduction of new substituents and the creation of novel analogs.

Research into the C-H functionalization of cycloalkanes has demonstrated that with the appropriate catalytic systems, direct arylation, alkylation, and other transformations are achievable. rsc.orgnih.gov A common strategy involves the use of a directing group, which positions a transition metal catalyst in proximity to a specific C-H bond, thereby enabling its selective activation. nih.govresearchgate.net In the context of this compound, the amide functionality itself, or a pre-installed directing group on the cyclohexyl ring, could facilitate such transformations.

While specific studies on the C-H activation of this compound are not extensively documented, related systems provide insight into the potential methodologies. For instance, palladium-catalyzed C-H functionalization has been successfully applied to various cyclic and acyclic amine derivatives. rsc.org In some cases, a transient directing group is generated in situ to guide the C-H activation. rsc.org

The following table illustrates examples of palladium-catalyzed C-H arylation on cyclic amide scaffolds, which serve as a model for the potential functionalization of the cyclohexyl ring in this compound.

| Substrate | Arylating Agent | Catalyst/Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(quinolin-8-yl)cyclobutanecarboxamide | 4-iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | Toluene | 85 (bis-arylated) | (Rao and Sheng et al. as cited in nih.gov) |

| N-Aryl cyclobutanecarboxamide | Aryl Iodide | Pd(OAc)₂ | TFA/AcOH | Up to 90 | nih.gov |

| Cyclohexylamine (B46788) derivative (via in situ imine) | Aryl Iodide | Pd(OAc)₂ / 2-hydroxynicotinaldehyde | AcOH | Varies | rsc.org |

These examples underscore the feasibility of employing directing group strategies to achieve C-H functionalization on the cyclohexyl ring of this compound, which would provide a direct route to novel derivatives with potentially interesting properties.

Nucleophilic Substitution Reactions at the C-2 Position (e.g., if a Leaving Group is Present)

The C-2 position of the acetamide moiety (the carbon alpha to the carbonyl group) is another key site for derivatization. By introducing a suitable leaving group at this position, a variety of nucleophiles can be introduced through substitution reactions. Common leaving groups for such transformations include halides (e.g., chloro, bromo) or sulfonate esters (e.g., tosylates, mesylates).

A prominent example of this strategy is the palladium-catalyzed α-arylation of α-haloacetamides. This reaction allows for the formation of a carbon-carbon bond between the α-carbon and an aryl group, significantly increasing the molecular complexity. The use of organotrifluoroborate salts as the nucleophilic partner in a Suzuki-Miyaura cross-coupling reaction is particularly advantageous as it tolerates a wide range of functional groups and heterocyclic systems, and it avoids the use of strong bases.

The general scheme for the α-arylation of a 2-chloro-N-methylcyclohexylacetamide derivative would proceed as follows:

Step 1: Synthesis of the α-chloro derivative. this compound can be chlorinated at the α-position using standard chlorinating agents.

Step 2: Palladium-catalyzed cross-coupling. The resulting α-chloroamide can then be coupled with an arylboronic acid or its trifluoroborate salt in the presence of a palladium catalyst and a suitable base.

The following table provides examples of the palladium-catalyzed α-arylation of 2-chloroacetamides with potassium aryltrifluoroborates, demonstrating the scope and efficiency of this transformation.

| 2-Chloroacetamide Derivative | Potassium Aryltrifluoroborate | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 2-chloro-N,N-diethylacetamide | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 95 |

| 2-chloro-N-phenylacetamide | Potassium (4-methoxyphenyl)trifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 88 |

| 2-chloro-N-benzyl-N-methylacetamide | Potassium (3-thienyl)trifluoroborate | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene/H₂O | 75 |

Data adapted from a study on the α-arylation of 2-chloroacetates and 2-chloroacetamides.

This methodology provides a robust and versatile route to α-aryl-2-cyclohexyl-N-methylacetamide analogs, which would be challenging to synthesize through other means.

Multicomponent Reactions and Complex Molecule Synthesis Utilizing this compound Analogs

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. wikipedia.org These reactions are highly efficient and allow for the rapid generation of molecular diversity. Analogs of this compound can be envisioned as products of well-known MCRs, such as the Ugi and Passerini reactions.

The Ugi four-component reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org An analog of this compound could be synthesized by employing cyclohexylacetic acid as the carboxylic acid component and methylamine as the amine component, along with an aldehyde and an isocyanide. The general structure of the resulting product would be an α-acylamino amide.

The Passerini three-component reaction involves the reaction of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.org Using cyclohexylacetic acid as the carboxylic acid component, along with an aldehyde and an isocyanide, would lead to the formation of a depsipeptide-like structure.

The following table illustrates a hypothetical Ugi reaction for the synthesis of a this compound analog, with representative yields from a similar reported reaction.

| Carboxylic Acid | Amine | Aldehyde | Isocyanide | Solvent | Representative Yield (%) |

|---|---|---|---|---|---|

| Cyclohexylacetic acid | Methylamine | Formaldehyde | tert-Butyl isocyanide | Methanol | ~70-90 |

| Cyclohexylacetic acid | Methylamine | Benzaldehyde | Cyclohexyl isocyanide | Methanol | ~70-90 |

Representative yields are based on typical Ugi reaction efficiencies.

These multicomponent reactions offer a convergent and atom-economical approach to complex molecules that contain the core structural elements of this compound. The diversity of commercially available aldehydes, isocyanides, and other components allows for the creation of large libraries of related compounds for various applications.

Mechanistic Investigations in the Chemistry of 2 Cyclohexyl N Methylacetamide

Elucidation of Amide Bond Formation Mechanisms

The formation of the amide bond in 2-Cyclohexyl-N-methylacetamide, which links a cyclohexylacetic acid moiety and a methylamine (B109427) moiety, is a cornerstone of its synthesis. While direct reaction between a carboxylic acid and an amine is typically slow, several mechanistic pathways can be employed to facilitate this transformation efficiently. youtube.com

One of the most prevalent methods involves the activation of the carboxylic acid (cyclohexylacetic acid). This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride. The reaction of cyclohexylacetyl chloride with methylamine is an exothermic process that proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as a leaving group to yield the final amide product. youtube.com

Alternatively, coupling agents are widely used to promote amide bond formation directly from the carboxylic acid and amine. These reagents work by activating the carboxylic acid in situ. The mechanism involves the formation of a highly reactive intermediate, which is then readily attacked by the amine. nih.gov A common pathway involves the reaction of the carboxylic acid with the coupling agent to form an activated ester or a similar species. This activated intermediate possesses a good leaving group, facilitating the subsequent nucleophilic attack by methylamine to form the tetrahedral intermediate and, ultimately, this compound. Biocatalytic approaches using enzymes like N-acyltransferases and CoA ligases also represent a versatile strategy for forming such amide bonds under mild conditions. rsc.org

Understanding Conformational Effects on Reactivity of Cyclohexyl Amides

The reactivity of amides bearing a cyclohexane (B81311) ring, such as this compound, is profoundly influenced by the conformational dynamics of the cyclohexyl group. nih.gov The cyclohexane ring is not planar and predominantly adopts a stable chair conformation to minimize angle and torsional strain. libretexts.orglibretexts.org In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. libretexts.org For a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable due to reduced steric hindrance from 1,3-diaxial interactions. wikipedia.org

Studies on the pH-dependent degradation of cis- and trans-1,2-cyclohexanecarboxylic acid amides (1,2-CHCAA) provide quantitative insight into these effects. The significant difference in degradation kinetics between the isomers was attributed to a large difference in their activation entropy, highlighting the role of conformational dynamics. acs.org The more dynamic nature of the trans isomer led to a larger entropy loss during activation, effectively inhibiting its degradation compared to the cis isomer. acs.org This principle suggests that the orientation and dynamic properties of the cyclohexyl group in this compound are critical determinants of its chemical reactivity. nih.gov

| Isomer | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·K⁻¹) | Relative Reactivity |

|---|---|---|---|

| cis-1,2-CHCAA | 22.5 | -4.5 | Readily Degradable |

| trans-1,2-CHCAA | 23.4 | -20.5 | Barely Degradable |

Studies on Reaction Pathways and Intermediate Species

The reaction pathways involving this compound are characterized by key intermediate species. In its synthesis via nucleophilic acyl substitution, the tetrahedral intermediate is a critical, high-energy species. youtube.com This intermediate forms when the nucleophile (methylamine) attacks the carbonyl carbon of an activated cyclohexylacetic acid derivative. It features a central carbon atom bonded to four substituents: the cyclohexylmethyl group, an oxygen anion, the incoming methylamino group, and the leaving group. The subsequent collapse of this intermediate, which re-forms the carbonyl double bond and expels the leaving group, is the rate-determining step in many cases. youtube.com

In reactions such as acid-catalyzed hydrolysis, the mechanism begins with the protonation of the amide's carbonyl oxygen. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.orgyoutube.com This attack leads to the formation of a tetrahedral oxonium intermediate . Following proton transfers, the nitrogen atom is converted into a better leaving group (a protonated amine). The collapse of the intermediate eliminates methylammonium (B1206745), yielding cyclohexylacetic acid. libretexts.org Under basic conditions, hydrolysis proceeds through a similar tetrahedral intermediate, formed by the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org Computational studies on related amide bond formations have further detailed these pathways, showing how catalysts can influence whether the mechanism is stepwise or concerted. nih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment of N Methyl Cyclohexylamides

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Cyclohexyl-N-methylacetamide, both ¹H and ¹³C NMR are crucial for structural verification.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Due to hindered rotation around the amide C-N bond, a characteristic feature of many amides, some proton signals may appear as broadened peaks or even as distinct sets of signals for different conformers at room temperature. The expected chemical shifts for this compound are influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom.

Expected ¹H NMR Chemical Shifts:

N-CH₃ Protons: The methyl group attached to the nitrogen is expected to show a singlet in the range of δ 2.7-3.0 ppm. The exact shift can vary depending on the solvent and the conformational equilibrium.

COCH₃ Protons: The acetyl methyl group protons will appear as a sharp singlet, typically in the region of δ 2.0-2.2 ppm.

N-CH (Cyclohexyl): The single proton on the cyclohexyl carbon attached to the nitrogen (methine proton) will be deshielded and is expected to appear as a multiplet around δ 3.8-4.5 ppm.

Cyclohexyl CH₂ Protons: The ten protons of the cyclohexyl ring methylene (B1212753) groups will produce a series of complex, overlapping multiplets in the upfield region of the spectrum, typically between δ 1.0 and 1.9 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments in the molecule. As with ¹H NMR, C-N bond rotation can sometimes lead to the appearance of doubled peaks for carbons near the amide bond.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbonyl) | 170-173 | The amide carbonyl carbon is significantly deshielded. |

| N-CH (Cyclohexyl C1) | 50-58 | The carbon atom directly bonded to the nitrogen. |

| N-CH₃ | 30-38 | The N-methyl carbon. May show two distinct peaks or a broadened peak due to rotational isomers. |

| COCH₃ | 21-25 | The acetyl methyl carbon. |

| Cyclohexyl C2, C6 | 30-35 | Carbons adjacent to the N-CH carbon. |

| Cyclohexyl C3, C5 | 25-28 | Carbons beta to the N-CH carbon. |

| Cyclohexyl C4 | 24-27 | The carbon at the para position to the N-CH carbon. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. For this compound, the most prominent feature is the amide functional group.

Infrared (IR) Spectroscopy: As a tertiary amide, this compound lacks the N-H bond characteristic of primary and secondary amides. Therefore, the spectrum will not show the typical N-H stretching or bending (Amide II) bands. The most diagnostic absorption is the strong carbonyl (C=O) stretching vibration, known as the Amide I band. This band for tertiary amides is typically observed in the range of 1630-1680 cm⁻¹. Other significant peaks include C-H stretching from the alkyl groups and C-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. Raman is often particularly useful for observing symmetric vibrations and C-C backbone stretching in the cyclohexyl ring, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850-2960 | Strong |

| C=O Stretch (Amide I) | 1630-1680 | Very Strong |

| CH₂ Bend (Scissoring) | ~1450 | Medium |

| C-N Stretch | 1100-1300 | Medium-Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

Mass Spectrometry (MS): For this compound (C₉H₁₇NO), the nominal molecular weight is 155 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) would be observed at a mass-to-charge ratio (m/z) of 155. nih.gov The fragmentation of tertiary amides is typically driven by cleavage of the bonds adjacent to the nitrogen and carbonyl groups (α-cleavage).

Common fragmentation pathways would include:

Cleavage of the cyclohexyl-nitrogen bond, leading to fragments corresponding to the cyclohexyl cation or the remaining amide portion.

Cleavage of the acetyl group, resulting in a loss of 43 Da (CH₃CO).

Fragmentation of the cyclohexyl ring itself.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. The calculated exact mass of this compound is 155.13101 Da. nih.gov Confirming this mass with high precision using HRMS provides unambiguous confirmation of the compound's elemental composition and distinguishes it from other potential isomers.

| Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C₉H₁₇NO | - |

| Nominal Mass | 155 u | MS |

| Calculated Exact Mass | 155.13101 Da | HRMS |

| Observed Molecular Ion (M⁺˙) | m/z 155 | GC-MS nih.gov |

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation of this compound from starting materials, byproducts, or degradation products, thereby enabling its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. For a compound of intermediate polarity like this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase.

A typical method would involve a stationary phase such as a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to ensure good peak shape. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 20% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given its molecular weight and structure, this compound is well-suited for GC analysis, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

The separation is achieved based on the compound's boiling point and its interactions with the stationary phase of the GC column. A non-polar or mid-polar capillary column, such as one coated with a phenyl polysiloxane phase, is typically used. The retention behavior of a compound can be standardized using the Kovats retention index, which for N-cyclohexyl-N-methylacetamide has been reported as 1441 on a semi-standard non-polar column. nih.gov This index is a valuable tool for method development and compound identification.

| Parameter | Condition |

|---|---|

| Column | e.g., Rxi-624sil MS (60 m x 0.32 mm, 1.8 µm film) |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 20 °C/min to 280 °C (hold 2 min) |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

| Kovats Retention Index | 1441 (Semi-standard non-polar) nih.gov |

Advanced Techniques for Structural Elucidation (e.g., X-ray Crystallography)

The unequivocal determination of the three-dimensional structure of N-Methyl-Cyclohexylamides at an atomic level is paramount for establishing structure-property relationships. While spectroscopic methods provide valuable insights into molecular connectivity, single-crystal X-ray crystallography stands as the definitive technique for elucidating the precise spatial arrangement of atoms within a crystalline solid. creative-biostructure.comnih.gov This powerful analytical method provides a detailed and unambiguous depiction of the molecule's architecture, which is crucial for confirming its chemical identity and understanding its conformational preferences.

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal of the compound with a monochromatic X-ray beam. wikipedia.org The electrons within the atoms of the crystal scatter the X-rays, leading to a unique diffraction pattern of constructive and destructive interference. nih.gov By meticulously measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be generated. wikipedia.org This electron density map is then interpreted to determine the precise position of each atom in the molecule, yielding a comprehensive structural model.

For N-Methyl-Cyclohexylamides, such as this compound, single-crystal X-ray diffraction provides critical information that cannot be reliably obtained through other techniques. This includes:

Absolute Stereochemistry: In cases where chiral centers are present, X-ray crystallography can determine the absolute configuration of the molecule, which is a critical aspect of its chemical identity. nih.govresearchgate.net

Precise Geometric Parameters: X-ray crystallography yields highly accurate measurements of bond lengths, bond angles, and torsion angles. creative-biostructure.com This data provides fundamental information about the molecule's geometry and can reveal subtle structural features influenced by steric and electronic effects.

The successful application of single-crystal X-ray crystallography is contingent upon the ability to grow high-quality single crystals of the target compound, which can often be a challenging step. nih.govrochester.edu The crystal must be of sufficient size and possess a high degree of internal order to produce a clear diffraction pattern. wikipedia.org

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters that are determined from a single-crystal X-ray diffraction experiment for a small organic molecule.

| Parameter | Description |

| Empirical Formula | The simplest whole-number ratio of atoms of each element present in the compound. |

| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | The classification of the crystal lattice based on the symmetry of its unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | A mathematical description of the symmetry operations that can be applied to the unit cell to generate the entire crystal structure. |

| Unit Cell Dimensions | The lengths of the edges (a, b, c) and the angles between them (α, β, γ) that define the size and shape of the repeating unit cell. |

| Volume | The volume of the unit cell, calculated from its dimensions. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The theoretical density of the crystal, calculated from the formula weight, Z, and the unit cell volume. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit. |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

The current academic understanding of 2-Cyclohexyl-N-methylacetamide is primarily centered on its fundamental chemical properties and those of its immediate derivatives, such as the methoxy, amino, and cyano analogs. Publicly available scientific literature and chemical databases provide foundational physicochemical data, including molecular weights, formulas, and IUPAC nomenclature. For instance, 2-cyclohexyl-N-methoxy-N-methylacetamide is registered with a molecular weight of 185.26 g/mol . nih.gov Similarly, data for 2-Amino-N-cyclohexyl-N-methylacetamide and 2-Cyano-N-cyclohexyl-N-methylacetamide are available, indicating a basic level of characterization. biosynth.comsigmaaldrich.com

However, there is a notable scarcity of in-depth research into the biological activities of these specific compounds. While broader classes of acetamide (B32628) derivatives have been investigated for various pharmacological effects, such as COX-II inhibition, specific studies on the this compound core are not prevalent in the accessible academic domain. archivepp.com Information regarding their mechanisms of action, pharmacokinetics, and metabolic pathways remains largely unexplored.

General synthetic pathways for related chemical structures, such as cyanoacetamide and N-methoxy-N-methylacetamide derivatives, have been described in the chemical literature, suggesting plausible routes for the synthesis of this compound and its analogs. chemicalbook.com Despite this, detailed, optimized synthetic protocols specifically for these compounds are not widely published.

Identification of Emerging Research Directions and Challenges

The limited scope of current research on this compound and its derivatives presents several clear directions for future scientific inquiry. A primary challenge is the lack of comprehensive biological screening. Therefore, an initial and crucial research direction would be to synthesize these compounds in sufficient quantities and purity to enable broad pharmacological testing.

Future research should focus on:

Systematic Biological Evaluation: Screening this compound and its derivatives against a wide range of biological targets to identify any potential therapeutic activities. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neurological effects, areas where related amide structures have shown some promise. archivepp.comresearchgate.net

Medicinal Chemistry Campaigns: Should any of the initial screenings yield promising results, subsequent medicinal chemistry efforts could focus on synthesizing a library of analogs to explore structure-activity relationships (SAR). Modifications to the cyclohexyl ring, the N-methyl group, and the acetyl moiety could be systematically investigated to optimize potency and selectivity for a particular biological target.

Pharmacokinetic and Metabolic Studies: For any biologically active compounds identified, detailed in vitro and in vivo studies will be necessary to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Investigating the metabolic fate of the N-cyclohexyl-N-methyl amide core is essential for any potential drug development.

Development of Optimized Synthesis: Establishing efficient and scalable synthetic routes for these compounds is a fundamental prerequisite for any further research.

A significant challenge will be to move the understanding of these compounds from basic chemical characterization to a more thorough biological and pharmacological evaluation. The current gap in the literature suggests that this chemical space is underexplored and may hold potential for new discoveries.

Interactive Data Table of Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-cyclohexyl-N-methoxy-N-methylacetamide | C10H19NO2 | 185.26 | 134560-43-3 |

| 2-Amino-N-cyclohexyl-N-methylacetamide | C9H18N2O | 170.25 | 82155-43-9 |

| 2-Cyano-N-cyclohexyl-N-methylacetamide | C10H16N2O | 180.25 | 15059-90-2 |

Q & A

Q. What are the standard synthesis protocols for 2-Cyclohexyl-N-methylacetamide, and how can reaction yields be optimized?

A common method involves condensation reactions using carbodiimide coupling agents. For example, phenylglyoxylic acid can be reacted with cyclohexylamine in the presence of N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in methylene chloride. The reaction is stirred at room temperature for 10 hours, followed by purification via column chromatography (30% ethyl acetate in hexane), yielding ~69% product . To optimize yields, researchers may explore alternative catalysts (e.g., EDCI/HOBt), solvent systems (e.g., DMF or THF), or temperature modulation.

Q. What safety precautions are critical when handling this compound in laboratory settings?

Key safety measures include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Engineering Controls : Use fume hoods for synthesis and purification steps to minimize inhalation risks .

- Waste Disposal : Segregate organic waste and collaborate with certified hazardous waste management services .

- First Aid : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can advanced structural characterization techniques resolve conformational ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is pivotal for elucidating molecular conformation and intermolecular interactions. For instance, SC-XRD analysis of N-Cyclohexyl-2-oxo-2-phenylacetamide revealed a torsion angle of −129.9° between carbonyl groups and a chair conformation of the cyclohexyl ring. Intermolecular N–H⋯O hydrogen bonds form 1D chains, influencing crystallinity . Complementary techniques like NMR (for dynamic behavior) and DFT calculations (for electronic structure validation) enhance structural insights.

Q. What methodologies are recommended for investigating the biological activity of this compound analogs?

- In Vitro Assays : Screen for antioxidant activity using DPPH radical scavenging or lipid peroxidation assays, as seen in structurally related compounds like 2-Acetamido-2-cyclohexylacetic acid .

- Computational Modeling : Perform molecular docking to predict interactions with targets (e.g., cyclooxygenase for anti-inflammatory studies).

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing methyl groups with halogens) and compare bioactivity profiles .

Q. How should researchers address contradictions in reported biological or physicochemical data for this compound?

- Reproducibility Studies : Replicate experiments under identical conditions (e.g., solvent purity, temperature control) to verify results .

- Meta-Analysis : Aggregate data from multiple studies to identify trends or outliers. For example, discrepancies in melting points may arise from polymorphic forms, necessitating differential scanning calorimetry (DSC) validation .

- Cross-Validation : Use orthogonal analytical methods (e.g., HPLC for purity, LC-MS for molecular weight confirmation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.